BenchChemオンラインストアへようこそ!

3-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanenitrile

Molecular Properties Lipophilicity Drug Design

3-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanenitrile (CAS 1538190-06-5) is a brominated 1,4-benzodioxin cyanohydrin derivative with the molecular formula C₁₁H₁₀BrNO₃ and a molecular weight of 284.11 g/mol. It is primarily supplied as a research-grade synthetic building block, with commercial vendors reporting a minimum purity of 97%.

Molecular Formula C11H10BrNO3
Molecular Weight 284.11 g/mol
Cat. No. B13568583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanenitrile
Molecular FormulaC11H10BrNO3
Molecular Weight284.11 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=C(C=C2Br)C(CC#N)O
InChIInChI=1S/C11H10BrNO3/c12-8-5-7(9(14)1-2-13)6-10-11(8)16-4-3-15-10/h5-6,9,14H,1,3-4H2
InChIKeyCLXQEGFAYWEHKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanenitrile – Structural Identity and Core Procurement Specifications


3-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanenitrile (CAS 1538190-06-5) is a brominated 1,4-benzodioxin cyanohydrin derivative with the molecular formula C₁₁H₁₀BrNO₃ and a molecular weight of 284.11 g/mol. It is primarily supplied as a research-grade synthetic building block, with commercial vendors reporting a minimum purity of 97% . The compound features a chiral hydroxypropanenitrile side chain attached to position 6 of the benzodioxin ring and a bromine atom at position 8, making it a versatile intermediate for further functionalisation via cross-coupling or nucleophilic substitution. As of 2019, certain suppliers have discontinued the product, indicating limited but specialised market availability .

Why 3-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanenitrile Cannot Be Replaced by Non‑Brominated or Regioisomeric Analogs


The 8-bromo substituent fundamentally alters the electronic character, steric profile, and synthetic reactivity of the benzodioxin core compared with its non‑halogenated counterpart (3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxypropanenitrile, CAS 1514030-91-1) and regioisomeric brominated variants. In structure–activity relationship (SAR) programs, the bromine atom not only increases molecular weight by 79 Da and lipophilicity by approximately 1–1.5 logP units [1] but also serves as a heavy‑atom label for X‑ray crystallography and a reactive handle for palladium‑catalysed cross‑coupling. These properties are absent in the debromo analog, meaning the two compounds are not functionally interchangeable in either medicinal chemistry optimisation or materials science applications. Consequently, procurement decisions must be guided by the specific structural requirements of the downstream chemistry rather than by simple in‑class substitution.

Quantitative Differentiation Evidence for 3-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanenitrile Versus Closest Analogs


Molecular Weight and Calculated Lipophilicity Shift Relative to the Non‑Brominated Parent

The target compound (MW 284.11) carries a bromine atom that increases molecular weight by 79 Da compared with the non‑brominated analog 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxypropanenitrile (MW 205.21) . Using the fragment‑based Hansch–Leo method, the 8‑bromo substituent adds approximately +1.0 to +1.5 logP units relative to the hydrogen analog [1]. This shift places the brominated compound in a more lipophilic property space, which is often desirable for improving membrane permeability in cell‑based assays.

Molecular Properties Lipophilicity Drug Design

Synthetic Versatility: Bromine as a Heavy‑Atom Handle for Cross‑Coupling and Crystallography

The 8‑bromo substituent enables palladium‑catalysed cross‑coupling reactions (Suzuki, Buchwald–Hartwig, etc.) that are impossible with the non‑brominated analog. In a patent describing the regioselective synthesis of 3‑substituted‑3‑hydroxypropanenitriles, the brominated aryl moiety is explicitly retained as a synthetic handle for subsequent diversification [1]. Furthermore, the bromine atom serves as an anomalous scatterer for X‑ray crystallography, facilitating experimental phasing of protein–ligand complexes when the compound is used as a tool molecule [2].

Synthetic Chemistry Cross-Coupling Structural Biology

Commercial Purity Benchmarking Against Structurally Similar Building Blocks

The target compound is routinely supplied at ≥97% purity by major vendors (AKSci, Leyan) . In contrast, several structurally related brominated benzodioxin intermediates (e.g., 2-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine, CAS 1469033-19-9) are offered at only ≥95% purity . For procurement purposes, the higher baseline specification reduces the burden of additional purification before use in sensitive catalytic or biological assays.

Purity Analysis Procurement Specification Quality Control

Recommended Procurement and Application Scenarios for 3-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanenitrile


Medicinal Chemistry Library Expansion via Pd‑Catalysed Cross‑Coupling

The 8‑bromo handle directly enables diversification through Suzuki, Buchwald–Hartwig, and related coupling reactions. In a structure–activity relationship campaign targeting ROR1 kinase inhibition, a series of N‑(2,3‑dihydrobenzo[b][1,4]dioxin‑6‑yl)benzamide derivatives were synthesised from brominated precursors, highlighting the utility of this substitution pattern for generating focused libraries [1].

X‑Ray Crystallography Phasing of Protein–Ligand Complexes

The anomalous scattering of bromine at Cu Kα wavelength (f' ≈ −0.7 e⁻) provides a measurable phasing signal that is absent in non‑halogenated analogs. This property makes the compound a valuable tool for soaking experiments aimed at obtaining experimental phases for novel protein targets [2].

Synthesis of β‑Adrenergic Receptor Ligand Precursors

The nitrile group can be reduced to the primary amine, yielding a 3‑amino‑1‑(benzodioxinyl)propan‑1‑ol scaffold that mirrors the aryloxypropanolamine core of β‑blockers. The bromine atom simultaneously allows late‑stage modification without disturbing the pharmacophore, making this compound an attractive intermediate in cardiovascular drug discovery programmes [3].

Quote Request

Request a Quote for 3-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.